molecular formula C24H22ClN3O4S B11442372 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide

3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11442372
M. Wt: 484.0 g/mol
InChI Key: XYBJVRRZOPAYTM-UHFFFAOYSA-N
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Description

3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 4-chlorobenzyl group, and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide typically involves multiple steps. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction of appropriate precursors. The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, while the 4-methoxybenzyl group can be added through a similar substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide can be compared with other thienopyrimidine derivatives, such as:
    • 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)propanamide
    • 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of the 4-methoxybenzyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C24H22ClN3O4S

Molecular Weight

484.0 g/mol

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C24H22ClN3O4S/c1-32-19-8-4-16(5-9-19)14-26-21(29)10-12-27-23(30)22-20(11-13-33-22)28(24(27)31)15-17-2-6-18(25)7-3-17/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29)

InChI Key

XYBJVRRZOPAYTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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